N-(2,4-Dimethylbenzyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(2,4-dimethylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEGOFDTGUINIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258531 | |

| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926185-86-6 | |

| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926185-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of N-(2,4-Dimethylbenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethylbenzyl)cyclopropanamine is a secondary amine that incorporates a sterically hindered benzyl group and a reactive cyclopropylamine moiety. This unique structural combination suggests its potential as a valuable building block in medicinal chemistry and organic synthesis. The cyclopropylamine group is a known pharmacophore present in several bioactive molecules, often imparting favorable metabolic stability and conformational rigidity. The 2,4-dimethylbenzyl substituent provides a lipophilic and sterically defined component that can be crucial for specific receptor interactions. This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties, a probable synthetic route with a detailed experimental protocol, and an analysis of its potential applications in drug discovery and development.

Molecular Structure and Identification

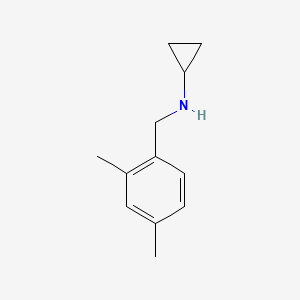

The molecular structure of this compound consists of a cyclopropane ring attached to a nitrogen atom, which is further substituted with a 2,4-dimethylbenzyl group.

Molecular Formula: C₁₂H₁₇N

Molecular Weight: 175.28 g/mol [1]

IUPAC Name: this compound

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Source/Basis |

| Molecular Weight | 175.28 g/mol | Identical to N-(2,3-dimethylbenzyl)cyclopropanamine[1] |

| XLogP3-AA | ~3.5 | Estimated based on similar structures in PubChem |

| Hydrogen Bond Donors | 1 | Based on the secondary amine group |

| Hydrogen Bond Acceptors | 1 | Based on the nitrogen atom |

| Rotatable Bonds | 3 | Calculated based on the structure |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Calculated based on the structure |

| pKa | ~9-10 | Typical range for secondary amines |

| Boiling Point | >200 °C | Expected to be high due to molecular weight and amine group |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | General characteristic of similar amines |

Synthesis and Experimental Protocol

The most logical and commonly employed synthetic route for N-substituted amines is reductive amination. In the case of this compound, this would involve the reaction of 2,4-dimethylbenzaldehyde with cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthetic pathway via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,4-Dimethylbenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,4-dimethylbenzaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Amine Addition: Add cyclopropanamine (1.1 eq) to the solution.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine and the appearance of the product by TLC or GC-MS.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Chemical Reactivity and Stability

-

Basicity: The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base. It will react with acids to form the corresponding ammonium salt.

-

Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts and amides, respectively.

-

Oxidation: Secondary amines can be susceptible to oxidation. Care should be taken to avoid strong oxidizing agents.

-

Cyclopropane Ring Strain: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts, although it is generally stable under standard organic chemistry conditions.

-

Stability: The compound is expected to be stable under normal laboratory conditions (room temperature, inert atmosphere). It should be stored away from strong acids and oxidizing agents. The related compound, N-(2,3-dimethylbenzyl)cyclopropanamine, is classified as an irritant, and similar precautions should be taken[1].

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

-

Monoamine Oxidase (MAO) Inhibitors: Cyclopropylamine is a key structural motif in some MAO inhibitors. The N-benzyl substitution could modulate the potency and selectivity for MAO-A versus MAO-B.

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The overall structure bears some resemblance to known SNRIs. The 2,4-dimethylbenzyl group could interact with the hydrophobic pockets of monoamine transporters.

-

Antimicrobial Agents: The lipophilic benzyl group combined with the amine functionality could be explored for the development of new antimicrobial compounds.

-

Fragment-Based Drug Discovery: this compound can serve as a valuable fragment for screening against various biological targets. Its defined stereochemistry and functionality make it an attractive starting point for lead optimization.

Spectral Characterization (Predicted)

While experimental spectra are not available, the following are predictions for the key spectral features of this compound.

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.2 ppm) corresponding to the three protons on the dimethylbenzyl ring.

-

Benzyl CH₂: A singlet or AB quartet around δ 3.7-4.0 ppm.

-

Cyclopropyl CH: A multiplet in the upfield region (δ 0.3-0.8 ppm) for the methine proton and methylene protons of the cyclopropane ring.

-

Methyl Protons: Two singlets around δ 2.2-2.4 ppm for the two methyl groups on the aromatic ring.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Benzyl CH₂: A signal around δ 50-55 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).

-

Methyl Carbons: Signals around δ 19-22 ppm.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: The protonated molecular ion would be expected at m/z 176.14.

-

Fragmentation: A prominent fragment would likely be observed at m/z 119, corresponding to the 2,4-dimethylbenzyl cation.

-

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While experimental data on this specific compound is scarce, its properties and reactivity can be reasonably predicted based on its constituent functional groups and data from closely related analogs. The proposed synthesis via reductive amination offers a straightforward and efficient method for its preparation. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. As with any new chemical entity, thorough experimental characterization is essential to validate these predictions and fully understand its chemical behavior.

References

-

Wikipedia. Dimethylbenzylamine. [Link]

-

Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. [Link]

-

PubChem. N-(2,4-dimethylheptyl)cyclopropanamine. [Link]

-

Cheméo. Chemical Properties of Cyclopentaneethanamine, N,«alpha»-dimethyl- (CAS 102-45-4). [Link]

-

PubChem. N-Cyclopropylbenzenemethanamine. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. CYCLOPROPYLAMINE. [Link]

-

National Institutes of Health. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

-

PubChem. 1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene. [Link]

-

Cheméo. Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. [Link]

-

Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

-

PubChem. (2,4-Dimethylpentyl)benzene. [Link]

-

National Institute of Standards and Technology. Cyclopropylamine - NIST WebBook. [Link]

-

Chemsrc. Cyclopropanamine | CAS#:765-30-0. [Link]

-

European Patent Office. Process for the manufacture of cyclopropylamine - EP 0205403 B1. [Link]

-

ResearchGate. Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]

-

KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

PubChem. 2,5-Dimethylbenzylamine. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

Patsnap. Preparation method of N,N-dimethyl benzylamine - Eureka. [Link]

-

PubChem. N-benzyl-2,5-dimethyl-N-propan-2-ylbenzamide. [Link]

-

ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Wikipedia. Benzylamine. [Link]

-

ResearchGate. Proposed reaction pathways for the reductive amination of benzaldehyde.... [Link]

Sources

A Senior Application Scientist's Perspective on a Novel Cyclopropylamine Derivative

An In-depth Technical Guide to the Potential Mechanism of Action for N-(2,4-Dimethylbenzyl)cyclopropanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel compound featuring a cyclopropylamine moiety, a pharmacophore of significant interest due to its presence in established psychoactive agents. Structurally analogous to known monoamine oxidase inhibitors (MAOIs), this molecule presents a compelling case for investigation as a modulator of monoamine neurotransmitter systems. This technical guide synthesizes current knowledge on related compounds to propose a primary mechanism of action centered on the inhibition of monoamine oxidase (MAO). We will explore the chemical rationale for this hypothesis, outline a comprehensive, multi-tiered experimental plan to validate this mechanism, and provide detailed protocols for key assays. This document is intended to serve as a foundational resource for researchers embarking on the pharmacological characterization of this and similar novel chemical entities.

Introduction and Structural Rationale

The therapeutic landscape of neuropsychiatric and neurodegenerative disorders is continually evolving, with a persistent need for novel molecular entities that offer improved efficacy, selectivity, and safety profiles. The cyclopropylamine scaffold is a cornerstone in the design of compounds targeting monoamine systems. Its inherent ring strain and unique electronic properties make it a key structural feature in several clinically significant drugs, most notably Tranylcypromine, a potent, irreversible, and non-selective inhibitor of monoamine oxidase.[1][2]

This compound integrates this critical cyclopropylamine core with a 2,4-dimethyl-substituted benzyl group. This substitution is anticipated to modulate the compound's interaction with its biological target(s), potentially influencing its potency, selectivity, and metabolic stability. The structural similarities to Tranylcypromine and other cyclopropylamine-based MAO inhibitors strongly suggest that the primary pharmacological target of this compound is monoamine oxidase.[3][4]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has proven effective in the treatment of depression and Parkinson's disease.[5]

This guide will, therefore, focus on the hypothesis that this compound functions as a mechanism-based inhibitor of monoamine oxidase.

Proposed Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

We postulate that this compound acts as an irreversible inhibitor of both MAO-A and MAO-B. The proposed mechanism, based on extensive studies of Tranylcypromine, involves the following key steps:

-

Initial Binding: The compound reversibly binds to the active site of the MAO enzyme. The N-(2,4-Dimethylbenzyl) substituent likely plays a significant role in the initial binding affinity and orientation within the enzyme's substrate-binding cavity.

-

Oxidative Activation: The flavin adenine dinucleotide (FAD) cofactor in the MAO active site facilitates a single-electron oxidation of the cyclopropylamine nitrogen.

-

Ring Opening and Covalent Adduct Formation: This oxidation leads to the formation of a reactive radical cation intermediate. Subsequent homolytic cleavage of a carbon-carbon bond in the strained cyclopropyl ring generates a reactive radical species that forms a covalent bond with the FAD cofactor or a nearby cysteine residue in the enzyme's active site.[3][6] This covalent modification results in the irreversible inactivation of the enzyme.

The 2,4-dimethyl substitution on the benzyl ring may influence the selectivity of the compound for MAO-A versus MAO-B. These isoforms have different substrate and inhibitor specificities, and substitutions on the aromatic ring of related inhibitors have been shown to alter this selectivity.[7]

Signaling Pathway: MAO Inhibition

Caption: Proposed pathway of MAO inhibition by this compound.

Experimental Validation Workflow

A tiered approach is recommended to systematically evaluate the mechanism of action of this compound.

Experimental Workflow Diagram

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of N-(2,4-Dimethylbenzyl)cyclopropanamine: Theoretical Principles and Experimental Determination

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2,4-Dimethylbenzyl)cyclopropanamine in common organic solvents. Solubility is a critical physicochemical parameter that profoundly influences the compound's utility in chemical synthesis, purification, and formulation development. Due to the limited availability of public experimental data for this specific molecule, this guide emphasizes the foundational principles governing its solubility. We will explore a predictive analysis based on its molecular structure, outline the industry-standard experimental protocol for accurate solubility measurement, and discuss the practical application of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to effectively utilize this compound in their work.

Introduction: The Critical Role of Solubility

This compound is a secondary amine characterized by a rigid cyclopropyl group and a substituted aromatic benzyl moiety. This unique combination of a basic nitrogen center with significant hydrophobic regions defines its chemical behavior and, critically, its interaction with various solvents.

For scientists and developers, understanding the solubility of this Active Pharmaceutical Ingredient (API) candidate or synthetic intermediate is not merely an academic exercise; it is a prerequisite for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification Strategy: Solubility data governs the choice of solvent systems for crystallization, extraction, and chromatographic purification.

-

Formulation Development: In pharmaceutical sciences, solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability.[1] Poor solubility is a major hurdle in developing effective oral dosage forms.

-

Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like HPLC or GC-MS requires precise knowledge of a compound's solubility in compatible solvents.

This guide provides the theoretical and practical tools necessary to systematically approach the solubility determination of this compound.

Theoretical & Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics (e.g., polarity, hydrogen bonding capacity).

2.1 Inferred Physicochemical Profile

By dissecting the molecular structure of this compound, we can infer its key physicochemical properties that dictate its solubility profile.

-

Molecular Structure:

-

Polar/Basic Center: The secondary amine (-NH-) group is the primary polar and basic site. It can act as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen).

-

Nonpolar Regions: The 2,4-dimethylbenzyl ring and the cyclopropyl group are both bulky, nonpolar, and hydrophobic. These regions dominate the molecule's surface area.

-

-

Polarity and Lipophilicity (logP): The molecule possesses a significant nonpolar character due to the hydrocarbon framework. Therefore, it is predicted to be a lipophilic ("fat-loving") compound with a positive logP value. This suggests a preference for nonpolar or moderately polar organic solvents over highly polar solvents like water. For comparison, the related compound N-benzylcyclopropylamine has a calculated logP of 1.939.[2]

-

Basicity (pKa): The secondary amine group is weakly basic. The pKa of its conjugate acid is expected to be in the range of 9-11, similar to other secondary aralkylamines. This basicity is a critical factor in aqueous systems but less so in aprotic organic solvents. In protic solvents like alcohols, the amine can engage in acid-base interactions.

2.2 Predicted Solubility in Common Organic Solvents

Based on the analysis above, we can predict the qualitative solubility of this compound across different solvent classes. Solvation of amines is favored in nonpolar solvents, and this effect increases with the length of the hydrocarbon chain.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexanes, Diethyl Ether | Moderate to High | The large, nonpolar dimethylbenzyl and cyclopropyl groups will interact favorably with these solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents offer a balance. Their moderate polarity can interact with the amine group, while their organic nature effectively solvates the hydrocarbon portions of the molecule. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar solvents are excellent at solvating a wide range of organic molecules and are expected to dissolve the compound readily. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amine group. However, the molecule's overall lipophilicity may limit very high solubility compared to polar aprotic solvents. |

| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity and large nonpolar surface area make it poorly soluble in water. Solubility would be pH-dependent, increasing significantly under acidic conditions (pH < 4) where the amine is protonated to form a more soluble salt.[4] |

Standardized Protocol for Experimental Solubility Determination

While predictions are valuable, they must be confirmed by empirical data. The Saturation Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is highly recommended.[5][6] It is a reliable and widely used method for measuring the solubility of drug candidates.[5]

3.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature until the solution reaches equilibrium with the undissolved solid (i.e., the solution is saturated). After phase separation, the concentration of the dissolved compound in the supernatant is measured, which represents its equilibrium solubility.

3.2 Detailed Experimental Protocol

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC-grade or higher)[7]

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2-5 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time. Equilibrium is reached when solubility measurements from consecutive time points (e.g., 24, 48, and 72 hours) are consistent.[5] For many compounds, 24-48 hours is adequate.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved particles, perform one of the following:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically-resistant syringe filter into a clean vial. This is a critical step to avoid artificially high results from suspended microparticles.

-

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve prepared from stock solutions of known concentrations.

-

Calculate Solubility: Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. Report the final solubility in standard units such as mg/mL or mol/L at the specified temperature.

3.3 Workflow Visualization: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Conclusion

While specific experimental solubility data for this compound is not readily published, a thorough analysis of its molecular structure provides a strong predictive foundation. It is expected to be a lipophilic compound with high solubility in polar aprotic solvents like DCM and THF, and moderate solubility in non-polar and protic organic solvents. For all practical applications in research and development, these predictions must be validated experimentally. The shake-flask method detailed in this guide represents a robust, reliable, and universally accepted protocol for generating precise and accurate thermodynamic solubility data. Following this standardized approach will ensure data quality and comparability, empowering scientists to make informed decisions in their synthetic, analytical, and formulation endeavors.

References

-

Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. Available from: [Link]

-

Wikipedia. Dimethylbenzylamine. Available from: [Link]

-

FooDB. Showing Compound N,N-Dimethylbenzylamine (FDB012648). Available from: [Link]

-

Cheméo. Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Available from: [Link]

-

PubChem. N-(2,4-dimethylheptyl)cyclopropanamine. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ACS Publications. Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Available from: [Link]

-

tousimis. SAFETY DATA SHEET catalog #3076 n, n-dimethylbenzylamine, 98%. Available from: [Link]

-

PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

ACS Publications. Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly | ACS Omega. Available from: [Link]

-

European Union. STANDARD OPERATING PROCEDURE for solubility testing. Available from: [Link]

-

atamankimya.com. N,N-Dimethylbenzylamine. Available from: [Link]

-

ACS Publications. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylcyclohexylamine. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-benzylcyclopropylamine (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Therapeutic Potential of Substituted Benzylcyclopropanamines

Abstract

The benzylcyclopropanamine scaffold, a cornerstone in medicinal chemistry, is experiencing a remarkable renaissance. Initially recognized for its role in the irreversible inhibition of monoamine oxidases (MAO), leading to the development of the antidepressant tranylcypromine, this unique structural motif is now at the forefront of innovation in oncology and neurology. The constrained cyclopropane ring, coupled with the aromatic benzyl moiety, provides a rigid framework that, through strategic substitution, can be tailored to achieve high potency and selectivity for a range of therapeutic targets. This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and burgeoning therapeutic applications of substituted benzylcyclopropanamines. We delve into their dual role as inhibitors of both MAO and the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), highlighting the profound implications for treating a spectrum of diseases, from acute myeloid leukemia to neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: From Antidepressant to Epigenetic Modifier

The journey of benzylcyclopropanamines in medicine began with the discovery of trans-2-phenylcyclopropylamine, known clinically as tranylcypromine. Its potent, irreversible inhibition of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine, established it as an effective treatment for major depressive disorder.[1] For decades, the therapeutic application of this scaffold was largely confined to the realm of neuroscience.

However, the structural homology between the flavin adenine dinucleotide (FAD)-dependent active sites of MAO and LSD1, a key epigenetic regulator, has opened a new chapter for benzylcyclopropanamine derivatives.[2] LSD1 is responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in gene expression. Its overexpression is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[3] This discovery has spurred the development of a new generation of substituted benzylcyclopropanamines designed to selectively target LSD1, leading to promising clinical candidates like bomedemstat, iadademstat, and vafidemstat.[1][4] This guide will explore the chemical and biological nuances that underpin the therapeutic versatility of this remarkable scaffold.

The Chemistry of Innovation: Synthesizing Substituted Benzylcyclopropanamines

The therapeutic efficacy of benzylcyclopropanamine derivatives is exquisitely sensitive to their stereochemistry and the nature of the substituents on both the phenyl ring and the cyclopropane moiety. The trans isomer of 2-phenylcyclopropylamine is generally the more active configuration for both MAO and LSD1 inhibition.[5]

Core Synthesis of the trans-2-Phenylcyclopropylamine Scaffold

A common synthetic route to the core scaffold involves the reaction of styrene with ethyl diazoacetate to form a mixture of cis and trans ethyl 2-phenylcyclopropanecarboxylate. The ester is then hydrolyzed to the corresponding carboxylic acid. A key step in enriching the desired trans isomer is the isomerization of the cis,trans ester mixture using a base such as sodium ethoxide. Subsequent separation of the isomers can be achieved by fractional crystallization. The resolved trans-2-phenylcyclopropanecarboxylic acid can then be converted to the amine via standard procedures like the Curtius, Hofmann, or Schmidt rearrangement.[5]

Introducing Substitutions: Tailoring for Potency and Selectivity

The true therapeutic potential of this class of compounds is unlocked through the strategic placement of substituents.

-

Aromatic Ring Substitution: Modifications to the phenyl ring are crucial for modulating potency and selectivity. For instance, the introduction of electron-withdrawing groups can influence the electronic properties of the aromatic ring and its interaction with the active site of the target enzyme. The synthesis of bomedemstat, for example, involves the coupling of (1R,2S)-2-(4-fluorophenyl)cyclopropanamine with a substituted benzoic acid derivative, highlighting how complex side chains can be introduced via amide bond formation.[6]

-

N-Substitution: Alkylation or acylation of the primary amine provides another avenue for modifying the pharmacological profile. This can be achieved through reductive amination or acylation reactions. Structure-activity studies on N-substituted tranylcypromine derivatives have shown that these modifications can enhance potency for LSD1 and improve selectivity over MAOs.[7]

Representative Synthetic Protocol: Synthesis of trans-2-Phenylcyclopropylamine

The following is a generalized, multi-step protocol for the synthesis of the core scaffold:

Step 1: Cyclopropanation

-

To a solution of styrene in an appropriate solvent (e.g., dichloromethane), add a catalytic amount of a suitable catalyst (e.g., a copper or rhodium catalyst).

-

Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction to isolate the crude ethyl 2-phenylcyclopropanecarboxylate.

Step 2: Isomerization and Hydrolysis

-

Dissolve the crude ester in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol and reflux the mixture to favor the formation of the trans isomer.[5]

-

After isomerization, add an aqueous solution of a strong base (e.g., sodium hydroxide) and continue to heat to hydrolyze the ester.

-

Acidify the reaction mixture to precipitate the 2-phenylcyclopropanecarboxylic acid.

-

Isolate the trans isomer by recrystallization.

Step 3: Conversion to Amine (via Curtius Rearrangement)

-

Convert the carboxylic acid to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride).

-

React the acyl chloride with sodium azide to form the acyl azide.

-

Heat the acyl azide in an inert solvent to induce the Curtius rearrangement, forming the isocyanate.

-

Hydrolyze the isocyanate with aqueous acid to yield trans-2-phenylcyclopropylamine.

Mechanism of Action: Irreversible Inhibition of FAD-Dependent Amine Oxidases

The therapeutic effects of substituted benzylcyclopropanamines stem from their ability to act as mechanism-based, irreversible inhibitors of FAD-dependent amine oxidases, namely MAO and LSD1.

The cyclopropylamine moiety is the key pharmacophore responsible for this irreversible inhibition. The mechanism proceeds as follows:

-

The enzyme oxidizes the cyclopropylamine to a cyclopropyliminium ion intermediate.

-

This highly reactive intermediate undergoes homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring, generating a radical species.

-

This radical then forms a stable, covalent adduct with the FAD cofactor in the enzyme's active site.[1][8]

This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its substrates.

Caption: Mechanism of irreversible inhibition of MAO/LSD1 by benzylcyclopropanamines.

Structure-Activity Relationships (SAR): Fine-Tuning for Therapeutic Targeting

The development of potent and selective inhibitors has been guided by extensive SAR studies. The key takeaways are summarized below:

| Modification | Effect on Activity | Rationale |

| Stereochemistry | trans isomer is generally more potent than the cis isomer.[5] | The trans configuration provides a better fit into the active site of both MAO and LSD1. |

| Phenyl Ring Substitution | Electron-withdrawing groups (e.g., halogens) can increase potency.[3][9] | These substitutions can enhance cell permeability and lipophilicity, leading to better target engagement. |

| N-Substitution | Bulky substituents can increase potency and selectivity for LSD1 over MAOs.[7] | The larger active site of LSD1 can accommodate bulky substituents that may cause steric hindrance in the MAO active site. |

One comprehensive study synthesized 65 cis- and trans-phenylcyclopropylamine derivatives and evaluated their inhibitory activity against LSD1 and LSD2.[2] The study found that a derivative with bromine at the 4-position and fluorine at the 2- and 5-positions of the phenyl ring (cis-4-Br-2,5-F2-PCPA) was a potent LSD1 inhibitor with a Ki value of 0.094 µM.[2]

Therapeutic Potential and Clinical Landscape

The ability of substituted benzylcyclopropanamines to inhibit both MAO and LSD1 has led to their investigation in a wide range of therapeutic areas.

Oncology: Targeting Epigenetic Dysregulation

The inhibition of LSD1 by benzylcyclopropanamine derivatives has shown significant promise in the treatment of hematological malignancies.

-

Iadademstat (ORY-1001): This potent and selective LSD1 inhibitor has demonstrated preclinical antileukemic activity.[3] A first-in-human Phase I study in patients with relapsed/refractory AML showed that iadademstat has a good safety profile and induces blast cell differentiation.[3] It is currently being evaluated in a Phase II trial in combination with azacitidine for AML.[3]

-

Bomedemstat (IMG-7289): This irreversible LSD1 inhibitor is being developed for the treatment of myeloproliferative neoplasms such as essential thrombocythemia (ET) and myelofibrosis.[10][11] In a Phase 2 study, bomedemstat was well-tolerated and led to durable reductions in platelet counts and an improvement in symptoms in patients with ET.[12] It has been granted Fast Track designation by the FDA for the treatment of myelofibrosis and ET.

Neurology and Psychiatry: Beyond Depression

The dual inhibition of LSD1 and MAO-B by some derivatives has opened up new avenues for treating neurodegenerative and psychiatric disorders.

-

Vafidemstat (ORY-2001): This dual inhibitor of LSD1 and MAO-B is being developed for a variety of CNS indications.[4] As of October 2024, vafidemstat is in Phase 2 clinical trials for aggression, Alzheimer's disease, borderline personality disorder, and multiple sclerosis.[4] The rationale is that by inhibiting both enzymes, vafidemstat can modulate neurotransmitter levels and also have neuroprotective effects through the regulation of gene expression.

Clinical Trial Summary

| Compound | Target(s) | Indication(s) | Highest Phase of Development |

| Iadademstat | LSD1 | Acute Myeloid Leukemia (AML) | Phase II[3][13] |

| Bomedemstat | LSD1 | Essential Thrombocythemia (ET), Myelofibrosis | Phase III[12] |

| Vafidemstat | LSD1, MAO-B | Aggression, Alzheimer's Disease, Borderline Personality Disorder, Multiple Sclerosis | Phase II[4][13] |

Future Directions and Conclusion

The therapeutic journey of substituted benzylcyclopropanamines is a testament to the power of medicinal chemistry in repurposing and refining existing scaffolds for new therapeutic applications. The initial success of tranylcypromine as an antidepressant has paved the way for the development of a new generation of drugs targeting the epigenetic machinery in cancer and complex neurological disorders.

The key to unlocking the full potential of this class of compounds lies in the continued exploration of their SAR to design even more potent and selective inhibitors. The development of isoform-selective MAO inhibitors or LSD1 inhibitors with tailored selectivity profiles will be crucial for minimizing off-target effects and maximizing therapeutic benefit. Furthermore, the combination of these agents with other targeted therapies, as is being explored with iadademstat in combination with other anti-leukemia drugs, holds great promise for overcoming drug resistance and improving patient outcomes.[14]

References

-

Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(36), 4257-4269. [Link]

-

ClinicalTrials.gov. (2024). Iadademstat in Combination With Azacitidine and Venetoclax in Treating Newly Diagnosed Acute Myeloid Leukemia. NCT06357182. [Link]

-

Wikipedia. (2024). Vafidemstat. [Link]

-

Oryzon Genomics. (n.d.). Clinical Trials. Retrieved from [Link]

-

EU Clinical Trials Register. (n.d.). Search for vafidemstat. Retrieved from [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956. [Link]

-

Sperandio, M., et al. (2024). Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. Scientific Reports, 14(1), 8864. [Link]

-

ClinicalTrials.gov. (2024). Testing the Combination of an Anti-Cancer Drug, Iadademstat, With Other Anti-Cancer Drugs (Venetoclax and Azacitidine) for Treating AML. NCT06514261. [Link]

- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. US4016204A.

-

Moure, M. J., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1101-1106. [Link]

-

Suzuki, T., et al. (2022). Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1475-1482. [Link]

-

Vianello, P., et al. (2018). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Scientific Reports, 8(1), 1709. [Link]

-

Sharma, S. K., et al. (2020). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 22(15), 5891-5895. [Link]

-

Ota, Y., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(3), 481-486. [Link]

-

Oryzon Genomics. (n.d.). Vafidemstat. Retrieved from [Link]

-

ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. [Link]

-

Drugs of the Future. (2020). Bomedemstat tosylate. [Link]

-

ASCO Publications. (2024). Phase 3 study of the lysine-specific demethylase 1 (LSD1) inhibitor bomedemstat in patients with essential thrombocythemia (ET). [Link]

-

Oryzon Genomics. (n.d.). Iadademstat. Retrieved from [Link]

-

Li, Y., et al. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 13(10), 4059-4081. [Link]

-

ResearchGate. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. [Link]

-

PubMed. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]

-

Boadas-Vaello, P., et al. (2023). REIMAGINE: A central nervous system basket trial showing safety and efficacy of vafidemstat on aggression in different psychiatric disorders. Translational Psychiatry, 13(1), 72. [Link]

-

Targeted Oncology. (2024). Phase 3 Trial of Bomedemstat in Essential Thrombocythemia Begins Enrollment. [Link]

-

MDPI. (2024). Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes. [Link]

-

ACS Medicinal Chemistry Letters. (2022). Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. [Link]

-

MDPI. (2022). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. [Link]

-

ResearchGate. (2015). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. [Link]

-

MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

FirstWord Pharma. (2025). ORYZON Strengthens Patent Portfolio for Iadademstat and Vafidemstat with New Decisions to Grant. [Link]

-

Wikipedia. (2024). Bomedemstat. [Link]

-

PubMed Central. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. [Link]

-

ResearchGate. (2018). Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. [Link]

-

ASH Publications. (2023). Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations. [Link]

-

MedPath. (2024). Merck's Bomedemstat Shows Promise as Irreversible LSD1 Inhibitor for MPNs. [Link]

-

ResearchGate. (2020). (a) Synthetic routes of triazacoronenes with various substituents (Method A. [Link]

-

ACS Publications. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. [Link]

-

Clinicaltrials.eu. (n.d.). Bomedemstat – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

YouTube. (2021). Mechanism of action of bomedemstat. [Link]

-

PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]

Sources

- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vafidemstat - Wikipedia [en.wikipedia.org]

- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. Bomedemstat - Wikipedia [en.wikipedia.org]

- 9. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merck.com [merck.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. ascopubs.org [ascopubs.org]

- 13. oryzon.com [oryzon.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Introduction: The Strategic Importance of the N-Benzyl Cyclopropanamine Scaffold

An In-Depth Technical Guide to N-Benzyl Cyclopropanamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of modern medicinal chemistry, the N-benzyl cyclopropanamine scaffold has emerged as a privileged structural motif, commanding significant attention from researchers in drug discovery. This prominence is not accidental but is rooted in the unique confluence of physicochemical properties endowed by its constituent parts: the cyclopropyl ring and the N-benzyl group.

The cyclopropane ring is far more than a simple saturated carbocycle; it is a versatile bioisostere for a carbon-carbon double bond, offering metabolic stability and a fixed conformation.[1] Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to participate in favorable interactions within enzyme active sites.[2][3] The incorporation of a cyclopropyl fragment into a drug candidate can address multiple common roadblocks in drug discovery, such as enhancing potency, increasing metabolic stability, improving brain permeability, and reducing off-target effects.[2][3]

When coupled with an N-benzyl group, the resulting scaffold becomes a powerful tool for probing and modulating the activity of various biological targets. The benzyl group provides a large, hydrophobic surface capable of engaging in π-stacking and van der Waals interactions, while the amine functionality serves as a critical hydrogen bond donor/acceptor and a point for protonation under physiological conditions. This combination has proven particularly effective in the design of inhibitors for a class of enzymes crucial to human health: the flavin adenine dinucleotide (FAD)-dependent amine oxidases.

This guide provides a comprehensive review of N-benzyl cyclopropanamine derivatives, beginning with their foundational synthetic strategies. It delves into their primary biological targets—Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1)—exploring the mechanisms of action and the nuanced structure-activity relationships (SAR) that govern their potency and selectivity. Finally, it looks toward the future, examining the therapeutic potential and ongoing challenges in the development of these remarkable compounds.

I. Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of N-benzyl cyclopropanamine derivatives hinges on the efficient construction of the core cyclopropylamine structure. The archetypal molecule in this class, tranylcypromine (trans-2-phenylcyclopropylamine), provides a classic template for many synthetic approaches.[4] Methodologies can be broadly categorized based on the strategy for forming the cyclopropane ring and introducing the amine functionality.

A prevalent and historically significant route involves the cyclopropanation of a styrenyl precursor followed by functional group manipulation to install the amine. This is exemplified by the synthesis of tranylcypromine itself.

Experimental Protocol: Synthesis of (±)-trans-2-Phenylcyclopropylamine (Tranylcypromine)

This protocol is a generalized representation based on established chemical transformations.[5] The causality behind each step is critical: the initial cyclopropanation creates the strained ring, hydrolysis provides the carboxylic acid handle, a Curtius rearrangement is employed to convert the acid to an amine with retention of stereochemistry, and final hydrolysis unmasks the primary amine.

Step 1: Cyclopropanation of Styrene

-

Reaction: Styrene is reacted with ethyl diazoacetate in the presence of a copper catalyst.

-

Rationale: This is a classic carbene-mediated cyclopropanation. The copper catalyst is essential for generating the carbene species from ethyl diazoacetate in a controlled manner, allowing it to add across the double bond of styrene. The trans isomer is typically the major product due to steric hindrance favoring the less-crowded transition state.

Step 2: Saponification of the Ester

-

Reaction: The resulting ethyl 2-phenylcyclopropanecarboxylate is hydrolyzed using a strong base like sodium hydroxide in an ethanol/water mixture, followed by acidic workup.

-

Rationale: The ester must be converted to a carboxylic acid to enable the subsequent Curtius rearrangement. Saponification is a robust and high-yielding method for this transformation.

Step 3: Curtius Rearrangement

-

Reaction: The carboxylic acid is first converted to an acyl azide, typically via an acid chloride intermediate (using thionyl chloride) followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent, where it rearranges to an isocyanate.

-

Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with one less carbon atom. The key is the thermal rearrangement of the acyl azide, which expels nitrogen gas to form a highly reactive nitrene intermediate that immediately rearranges to the isocyanate.

Step 4: Hydrolysis of the Isocyanate

-

Reaction: The isocyanate is hydrolyzed under acidic conditions (e.g., refluxing with concentrated HCl).

-

Rationale: Acidic hydrolysis of the isocyanate generates the corresponding primary amine hydrochloride salt. Subsequent neutralization with a base (e.g., KOH) liberates the free amine, (±)-trans-2-phenylcyclopropylamine.

| Step | Key Reagents | Purpose | Typical Yield |

| 1 | Styrene, Ethyl Diazoacetate, Copper Catalyst | Formation of cyclopropane ring | 60-70% |

| 2 | NaOH, Ethanol/Water, then HCl | Ester to Carboxylic Acid Conversion | >90% |

| 3 | SOCl₂, then NaN₃, Toluene (heat) | Carboxylic Acid to Isocyanate | 75-85% |

| 4 | Conc. HCl (reflux), then KOH | Isocyanate to Primary Amine | >90% |

N-Benzylation: To arrive at the target N-benzyl cyclopropanamine, the resulting primary amine can be alkylated using benzyl bromide or a related benzylating agent in the presence of a non-nucleophilic base to scavenge the generated acid.

II. Biological Activities and Mechanisms of Action

N-benzyl cyclopropanamine derivatives are renowned for their ability to inhibit FAD-dependent amine oxidases. Their mechanism-based, irreversible inhibition is a hallmark of this class of compounds. The strained cyclopropylamine moiety is key; upon enzymatic oxidation, it undergoes ring opening to form a highly reactive species that covalently bonds to the FAD cofactor, permanently inactivating the enzyme.[6]

A. Monoamine Oxidase (MAO) Inhibition

The first and most well-known application of this scaffold is the inhibition of monoamine oxidases (MAOs). MAOs are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[7] By inhibiting MAO, these derivatives increase the synaptic levels of these neurotransmitters, leading to an antidepressant effect.[7]

-

1-Benzylcyclopropylamine has been identified as a potent competitive reversible inhibitor and a mechanism-based inactivator of MAO.[8]

-

There are two main isozymes, MAO-A and MAO-B, and the selectivity of inhibitors is a critical factor in their therapeutic profile and side-effect liability. For instance, some N-cyclopropyl-α-methylbenzylamine derivatives are time-dependent irreversible inactivators of MAO-A.[9] The original drug, tranylcypromine, is a non-selective inhibitor of both MAO-A and MAO-B.[10]

B. Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, the N-benzyl cyclopropanamine scaffold has been repurposed for oncology. Lysine-Specific Demethylase 1 (LSD1) is an FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[11] Aberrant LSD1 activity is implicated in the progression of various cancers, making it a high-value therapeutic target.[4]

Given the structural and mechanistic homology between MAO and LSD1, it was discovered that tranylcypromine and its derivatives are also potent LSD1 inhibitors.[11][12] This has sparked extensive research to develop analogs with high selectivity for LSD1 over the MAO isozymes to minimize antidepressant-related side effects.[12][13]

-

Mechanism: The inhibition of LSD1 by tranylcypromine analogs proceeds via the formation of a covalent adduct with the FAD cofactor, mirroring the mechanism seen with MAO.[6][12] This irreversible inactivation effectively shuts down the enzyme's demethylase activity, leading to changes in gene expression that can suppress tumor growth.[4]

-

Significance: The development of selective LSD1 inhibitors based on this scaffold represents a promising strategy for epigenetic cancer therapy, with several compounds advancing into clinical trials.[14]

III. Structure-Activity Relationships (SAR)

Optimizing the N-benzyl cyclopropanamine scaffold for potency and selectivity is a central goal for medicinal chemists. SAR studies have revealed key insights into how structural modifications influence biological activity.

-

Substitutions on the Benzyl Ring: This is the most explored area for tuning selectivity.

-

For 5-HT2A/2C agonists, N-(2-hydroxybenzyl) substitution generally confers the highest activity.[15]

-

In the context of LSD1 inhibitors, introducing substituents on the phenyl ring of tranylcypromine analogs is a common strategy to enhance potency and selectivity over MAOs.[12] For example, adding an ortho-benzyloxy group was an early strategy to improve LSD1 selectivity.[12]

-

-

Modifications to the Cyclopropane Ring: The trans stereochemistry of the substituents on the cyclopropane ring is generally crucial for potent activity, particularly for MAO and LSD1 inhibition. The strained ring itself is essential for the mechanism of inactivation.

-

Modifications to the Amine: Appending larger groups to the amine can drastically alter the pharmacological profile. While the parent primary or secondary (N-benzyl) amines are effective MAO/LSD1 inhibitors, further substitution can introduce new activities or modulate existing ones. For LSD1 inhibitors, complex substituents are often added to the amine to gain additional interactions in the enzyme's large active site, thereby increasing selectivity.[16]

| Derivative Class | Target | Key SAR Finding | Reference |

| N-Benzyl Phenethylamines | 5-HT₂ₐ Receptor | N-(2-hydroxybenzyl) substitution enhances functional potency. | [15] |

| Tranylcypromine Analogs | LSD1/MAO | Ortho-benzyloxy substitution on the phenyl ring increases LSD1 selectivity over MAO. | [12] |

| 1-Benzylcyclopropylamine | MAO | The unsubstituted compound is a potent mechanism-based inactivator. | [8] |

| Styrenylcyclopropylamines | LSD1 | A novel chemotype that acts as a mechanism-based inhibitor, diversifying from the tranylcypromine scaffold. | [16] |

IV. Applications in Drug Discovery and Future Perspectives

The therapeutic potential of N-benzyl cyclopropanamine derivatives is broad, spanning from central nervous system disorders to oncology.

-

Antidepressants: As MAO inhibitors, compounds like tranylcypromine are effective for treatment-resistant depression, though their use is limited by dietary restrictions and drug interactions.[7][17] Future work in this area focuses on developing reversible or more selective MAO inhibitors to improve the safety profile.

-

Oncology: The role of these derivatives as LSD1 inhibitors is at the forefront of current research. By targeting epigenetic pathways, these compounds offer a novel approach to cancer treatment, particularly for hematological malignancies like acute myeloid leukemia (AML) and certain solid tumors.[4][14] The primary challenge is achieving high selectivity for LSD1 over MAO-A and MAO-B to avoid dose-limiting toxicities related to neurotransmitter modulation.

-

Neuroprotection: There is emerging interest in the neuroprotective properties of MAO inhibitors, particularly for diseases like Parkinson's disease.[4]

The future of this scaffold lies in fine-tuning its structure to achieve exquisite selectivity for a single biological target. The use of computational modeling to predict binding interactions and potential off-target effects, such as hERG channel inhibition, is becoming indispensable in designing safer and more effective drug candidates.[12]

Conclusion

The N-benzyl cyclopropanamine framework represents a triumph of medicinal chemistry, evolving from a simple amphetamine analog into a versatile platform for designing sophisticated enzyme inhibitors. Its journey from a broad-spectrum MAO inhibitor for depression to a highly sought-after scaffold for selective LSD1 inhibitors in cancer therapy showcases the power of scaffold hopping and repurposing. The unique chemical reactivity of the cyclopropylamine core, combined with the tunable steric and electronic properties of the N-benzyl group, provides a rich design space for chemists. As our understanding of the structural biology of FAD-dependent enzymes deepens, the potential to develop next-generation therapeutics based on this remarkable scaffold will undoubtedly continue to grow, offering new hope for treating a range of challenging diseases.

References

-

MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available at: [Link]

-

PubMed. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Available at: [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

PubMed. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Available at: [Link]

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

-

PubMed. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Available at: [Link]

-

Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4. Available at: [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Available at: [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

-

Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available at: [Link]

-

PubMed. (n.d.). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Available at: [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available at: [Link]

- Unknown Source. (n.d.). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.

-

ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Reagents and.... Available at: [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Available at: [Link]

-

PubMed Central. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Available at: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

-

PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available at: [Link]

-

SciRP.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available at: [Link]

-

NIH. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. Available at: [Link]

-

ResearchGate. (2025). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]

- Unknown Source. (2017). Quantitative structure activity relationship studies on some N-benzylacetamide and 3- (phenylamino)

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Available at: [Link]

-

MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

-

PubMed. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Available at: [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 8. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 15. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols: The Use of N-(2,4-Dimethylbenzyl)cyclopropanamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral cyclopropylamines are valuable structural motifs found in numerous pharmaceuticals and serve as versatile building blocks in organic synthesis.[1][2] This document explores the potential application of N-(2,4-Dimethylbenzyl)cyclopropanamine as a chiral auxiliary in asymmetric synthesis. While specific literature on this particular substituted amine is emerging, this guide provides a comprehensive framework based on established principles of stereochemical control. We will delve into the mechanistic rationale, potential applications, and detailed hypothetical protocols for its use in diastereoselective transformations, offering a roadmap for researchers seeking to employ this or structurally related chiral amines in their synthetic endeavors.

Introduction: The Potential of Substituted Cyclopropanamines as Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity.[][4] The auxiliary, a chiral molecule itself, is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed, ideally to be recycled.[4][5]

This compound possesses the key structural features of a promising chiral auxiliary:

-

A Rigid Chiral Scaffold: The cyclopropane ring is conformationally restricted, providing a well-defined three-dimensional framework.

-

A Sterically Directing Group: The N-(2,4-dimethylbenzyl) group is a bulky substituent that can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents. The ortho- and para-methyl groups on the benzyl ring enhance its steric presence compared to an unsubstituted benzyl group.

-

A Handle for Attachment and Cleavage: The secondary amine functionality allows for straightforward formation of amide or imine linkages to a substrate and their subsequent cleavage.

This guide will focus on the application of this compound in enolate chemistry, a fundamental strategy for carbon-carbon bond formation.

Mechanistic Rationale: Achieving Stereocontrol

The central principle behind using this compound as a chiral auxiliary lies in its ability to create a sterically biased environment around a reactive center. When attached to a carboxylic acid derivative to form an amide, for example, the subsequent deprotonation at the α-carbon generates a chiral enolate.

The stereochemical outcome of the reaction is then governed by the conformation of this enolate. The bulky 2,4-dimethylbenzyl group will preferentially occupy a less sterically hindered position, effectively blocking one of the enolate's faces. An incoming electrophile will then be forced to approach from the more accessible face, leading to the formation of one diastereomer in excess.

Figure 1. Proposed mechanism for stereocontrol using this compound.

Application Note: Asymmetric Alkylation of Carboxylic Acid Derivatives

A primary application for this chiral auxiliary is the asymmetric alkylation of carboxylic acid derivatives to produce α-substituted chiral acids, a common structural motif in biologically active molecules.

Workflow Overview

The overall process can be broken down into three key stages: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.

Sources

functionalization of N-(2,4-Dimethylbenzyl)cyclopropanamine for biological probes

An In-Depth Technical Guide to the Functionalization of N-(2,4-Dimethylbenzyl)cyclopropanamine for the Development of Biological Probes

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic functionalization of this compound, a versatile scaffold for the synthesis of bespoke biological probes. We explore the nuanced reactivity of this molecule's secondary amine and aromatic ring, providing a rationale for various derivatization pathways. Detailed, field-tested protocols for direct labeling, linker incorporation, and the introduction of bioorthogonal handles are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical entity for the creation of sophisticated tools for biological inquiry.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core represents a confluence of desirable properties for biological probe development. The cyclopropylamine moiety is a recognized pharmacophore present in numerous bioactive compounds, including enzyme inhibitors and neurologically active agents.[1] Its rigid, three-dimensional structure can impart favorable binding characteristics and metabolic stability.[1][2] The 2,4-dimethylbenzyl group provides a lipophilic handle that can influence cell permeability and protein-ligand interactions, while also offering potential sites for functionalization.